B1574712 VVZ-149

VVZ-149

カタログ番号 B1574712
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist VVZ-149 binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.

科学的研究の応用

Analgesic Efficacy in Postoperative Pain

VVZ-149, a novel analgesic molecule, has shown significant promise in managing postoperative pain. In a study focusing on patients undergoing laparoscopic and robotic-laparoscopic gastrectomy, VVZ-149 demonstrated effective pain management. The study revealed that VVZ-149 led to lower pain intensity compared to a placebo group, with a 29.5% reduction in opioid consumption over 24 hours. Particularly noteworthy was its efficacy in a subgroup of patients requiring early rescue medication, where VVZ-149 reduced pain intensity more significantly, suggesting its potential in addressing the affective component of pain (Song et al., 2021).

Pharmacokinetic Characteristics

Another aspect of VVZ-149's application lies in its pharmacokinetic profile. A study evaluating its safety, tolerability, and pharmacokinetics in healthy volunteers found that VVZ-149 displayed dose-proportional pharmacokinetics, with no significant accumulation in plasma. The study provided crucial insights into the optimal dosing regimen for VVZ-149, paving the way for further clinical development (Oh et al., 2018).

Application in Laparoscopic Colorectal Surgery

In the context of laparoscopic colorectal surgery, a randomized controlled trial tested the hypothesis that VVZ-149 improves pain management compared to opioid analgesia alone. The trial measured outcomes like opioid consumption, pain intensity, and relief, as well as safety assessments such as sedation and respiratory depression. This study highlights the potential of VVZ-149 in specific surgical contexts, contributing to the growing body of evidence supporting its analgesic efficacy (Nedeljkovic et al., 2017).

特性

製品名

VVZ-149

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

VVZ-149, VVZ 149, VVZ149

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。